

Application Notes and Protocols for Peptide Lipidation using 8-Oxononanoyl Chloride

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Compound of Interest

Compound Name: 8-Oxononanoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation, the covalent attachment of lipid moieties to peptides, is a powerful and widely utilized strategy in drug development to enhance the therapeutic properties of peptide-based candidates. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its enzymatic stability, prolonging its plasma half-life through albumin binding, and enhancing its interaction with cell membranes. These improvements can lead to less frequent dosing regimens and improved patient compliance.

This document provides detailed application notes and protocols for the lipidation of peptides using **8-Oxononanoyl chloride**. The introduction of an 8-oxo functional group within the nonanoyl lipid chain offers a unique chemical handle for potential further modifications or may impart specific biological activities. Ketone bodies and keto-containing fatty acids are known to play significant roles in cellular metabolism and signaling, suggesting that peptides acylated with 8-oxononanoic acid could have novel applications in various therapeutic areas.^{[1][2][3][4][5]}

These protocols are intended for researchers familiar with standard peptide chemistry techniques. Appropriate safety precautions should be taken when handling all chemical reagents.

Materials and Reagents

Material/Reagent	Supplier	Notes
Peptide of Interest	-	N-terminus must be deprotected. Side chains should be protected if reactive.
8-Oxononanoyl chloride	Commercially available	Handle with care in a fume hood. Moisture sensitive.
Diisopropylethylamine (DIPEA)	Commercially available	HPLC grade, redistilled
N,N-Dimethylformamide (DMF)	Commercially available	Anhydrous, peptide synthesis grade
Dichloromethane (DCM)	Commercially available	Anhydrous, HPLC grade
Piperidine	Commercially available	For on-resin Fmoc deprotection
Trifluoroacetic acid (TFA)	Commercially available	Reagent grade, for cleavage from resin
Triisopropylsilane (TIS)	Commercially available	Scavenger for cleavage
Water	-	HPLC grade or Milli-Q
Acetonitrile (ACN)	Commercially available	HPLC grade
Solid Phase Synthesis Resin	Commercially available	e.g., Rink Amide resin for C-terminal amides
Standard Peptide Synthesis Reagents	-	Amino acids, coupling reagents (e.g., HBTU, HATU)

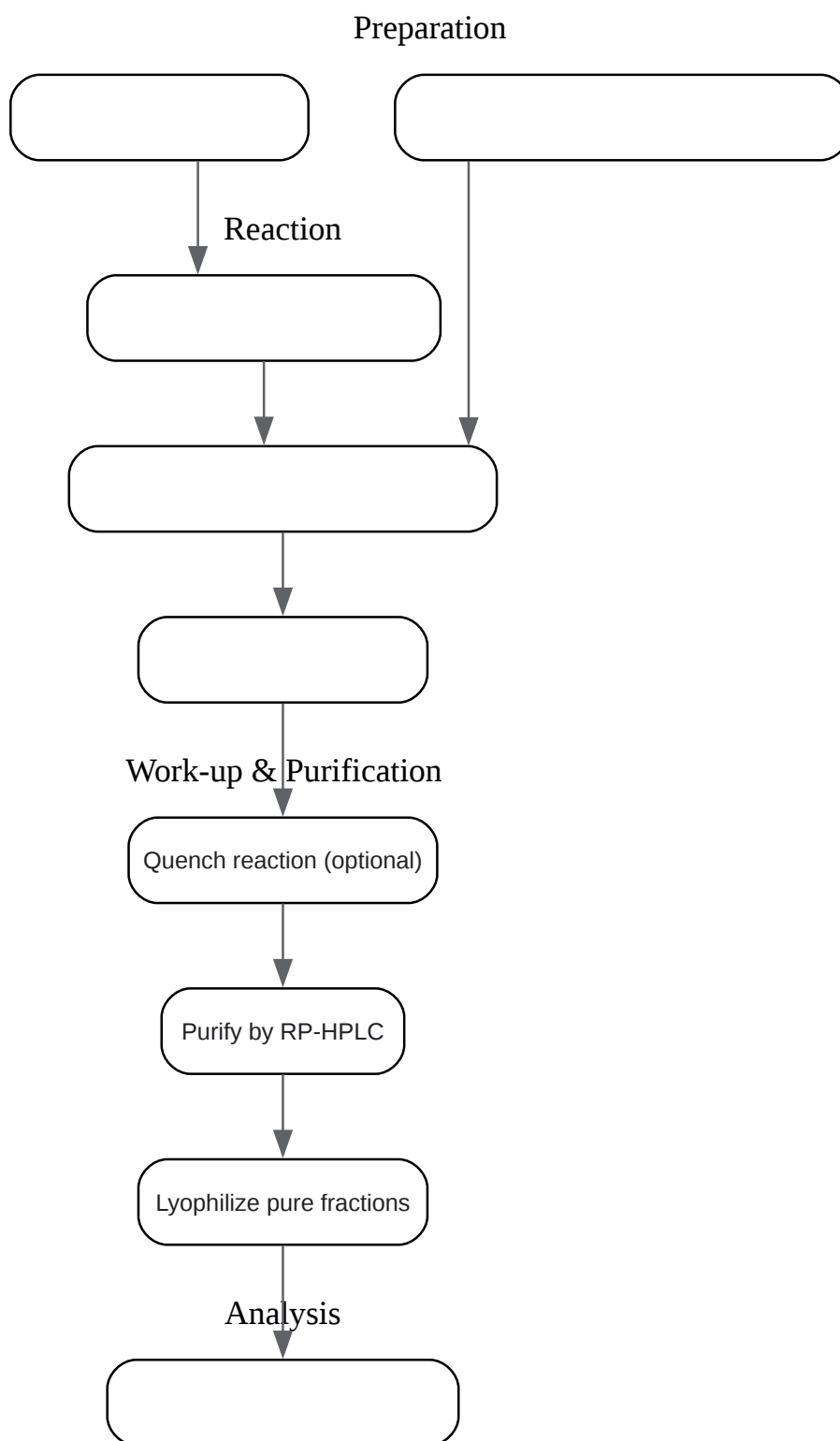
Experimental Protocols

Two primary methods for the N-terminal lipidation of peptides with **8-Oxononanoyl chloride** are presented: solution-phase acylation and solid-phase (on-resin) acylation.

Protocol 1: Solution-Phase N-Terminal Lipidation

This protocol is suitable for purified peptides with a free N-terminal amine.

Workflow for Solution-Phase Lipidation:



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Caption: Workflow for solution-phase peptide lipidation.

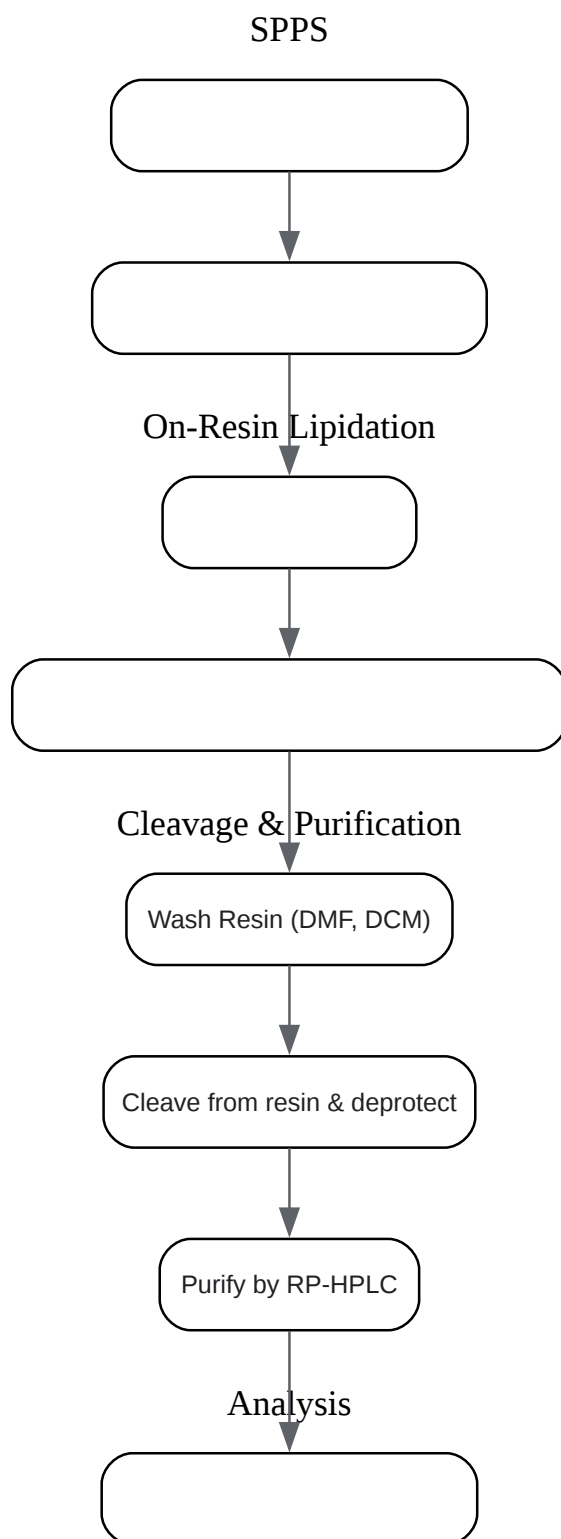
Detailed Steps:

- **Peptide Preparation:** Dissolve the peptide (1 equivalent) in anhydrous DMF to a concentration of approximately 5-10 mg/mL.
- **Base Addition:** Add DIPEA (2-3 equivalents) to the peptide solution and stir for 5 minutes at room temperature. The base neutralizes any TFA salts from peptide synthesis and activates the N-terminal amine.
- **Acylation Reaction:** Slowly add a solution of **8-Oxononanoyl chloride** (1.2-1.5 equivalents) in anhydrous DCM or DMF to the stirring peptide solution.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS to check for the disappearance of the starting peptide and the appearance of the lipidated product.
- **Quenching (Optional):** Once the reaction is complete, a small amount of water or a primary amine (e.g., glycine) can be added to quench any unreacted **8-Oxononanoyl chloride**.
- **Purification:** Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the lipidated peptide by preparative reverse-phase HPLC (RP-HPLC).[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Lyophilization:** Pool the fractions containing the pure product and lyophilize to obtain the final lipidated peptide as a fluffy white powder.
- **Characterization:** Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol 2: Solid-Phase (On-Resin) N-Terminal Lipidation

This protocol is performed after the completion of solid-phase peptide synthesis (SPPS) and before the final cleavage and deprotection of the peptide from the resin.[\[16\]](#)[\[17\]](#)

Workflow for On-Resin Lipidation:



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Caption: Workflow for solid-phase (on-resin) peptide lipidation.

Detailed Steps:

- **Peptide Synthesis:** Synthesize the desired peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based SPPS chemistry.
- **N-Terminal Fmoc Deprotection:** After the final amino acid coupling, perform a final Fmoc deprotection step using 20% piperidine in DMF to expose the N-terminal amine.
- **Resin Washing:** Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.
- **Acylation:** Swell the resin in anhydrous DMF. In a separate vial, prepare a solution of **8-Oxononanoyl chloride** (5-10 equivalents) and DIPEA (5-10 equivalents) in anhydrous DMF. Add this solution to the resin and shake at room temperature for 2-4 hours.
- **Monitoring:** Monitor the completion of the acylation reaction using a qualitative test (e.g., Kaiser test). A negative test (colorless) indicates complete acylation of the N-terminal amine.
- **Final Washing:** After a complete reaction, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
- **Cleavage and Deprotection:** Cleave the lipidated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.
- **Purification and Characterization:** Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for purification by preparative RP-HPLC. Characterize the final product by HRMS and NMR.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Data Presentation

Table 1: Reaction Parameters and Outcomes

Parameter	Solution-Phase Lipidation	Solid-Phase Lipidation
Peptide:Acyl Chloride Ratio	1 : 1.2-1.5	1 : 5-10 (relative to resin loading)
Base:Acyl Chloride Ratio	1.5-2 : 1	1 : 1
Solvent	Anhydrous DMF or DCM	Anhydrous DMF
Reaction Time	1-4 hours	2-4 hours
Typical Yield (post-purification)	40-70%	30-60%
Purity (by RP-HPLC)	>95%	>95%

Table 2: Characterization Data for a Model 8-Oxononanoyl-Lipidated Peptide (e.g., 8-oxo-Nonanoyl-Gly-Arg-Gly-Asp-Ser-NH₂)

Analysis	Expected Result
RP-HPLC Retention Time	Increased retention time compared to the unmodified peptide.
Mass Spectrometry (ESI-MS)	Calculated [M+H] ⁺ : m/z = [Mass of peptide] + 156.22 Da
Observed [M+H] ⁺ : Within 5 ppm of calculated mass	
¹ H NMR (in D ₂ O)	Characteristic signals for the lipid chain protons, including a singlet for the methyl group adjacent to the ketone (~2.1 ppm) and multiplets for the methylene groups.
¹³ C NMR (in D ₂ O)	Characteristic signal for the ketone carbonyl carbon (~210 ppm).

Application Notes

- **Enhanced Stability and Half-Life:** The addition of the C9 lipid chain is expected to increase the peptide's resistance to proteolytic degradation and promote binding to serum albumin, thereby extending its circulation half-life.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- **Improved Membrane Interaction:** The lipophilic nature of the 8-oxononanoyl moiety can enhance the peptide's ability to interact with and penetrate cell membranes, which is beneficial for intracellular drug delivery.
- **Bioorthogonal Chemistry Handle:** The ketone functional group at the 8-position can serve as a bioorthogonal handle for further chemical modifications. For example, it can be reacted with hydrazide or aminoxy-functionalized molecules to attach imaging agents, targeting ligands, or other payloads.
- **Modulation of Biological Activity:** Ketone bodies are natural energy substrates and signaling molecules.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#) Incorporating an 8-oxo-nonanoyl group may influence the peptide's interaction with specific receptors or metabolic pathways, potentially leading to novel therapeutic effects.
- **Drug Delivery Systems:** 8-Oxononanoyl-lipidated peptides can be formulated into various drug delivery systems, such as liposomes or micelles, to further improve their therapeutic index and target specificity.

Troubleshooting

Problem	Possible Cause	Solution
Incomplete Reaction	Insufficient equivalents of acyl chloride or base.	Increase the equivalents of reagents. Ensure all reagents are anhydrous.
Steric hindrance at the N-terminus.	Increase reaction time and/or temperature (e.g., to 40 °C).	
Multiple Acylations	Acylation of side-chain amines (e.g., Lysine).	Ensure proper side-chain protection of reactive amino acids.
Low Yield	Degradation of the peptide or acyl chloride.	Use fresh, high-quality reagents. Ensure anhydrous conditions.
Poor recovery during purification.	Optimize the RP-HPLC gradient and collection parameters.	
Difficult Purification	Aggregation of the lipidated peptide.	Use a less polar solvent for initial dissolution. Optimize HPLC conditions (e.g., different organic modifier or ion-pairing agent).

Safety Precautions

- **8-Oxononanoyl chloride** is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always work with TFA in a well-ventilated fume hood and wear appropriate PPE.
- Organic solvents such as DMF and DCM are flammable and toxic. Handle them in a fume hood and avoid inhalation or skin contact.

- Always consult the Safety Data Sheet (SDS) for all chemicals before use.

By following these detailed protocols and application notes, researchers can effectively utilize **8-Oxononanoyl chloride** for the lipidation of peptides, opening up new avenues for the development of novel and improved peptide-based therapeutics.

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